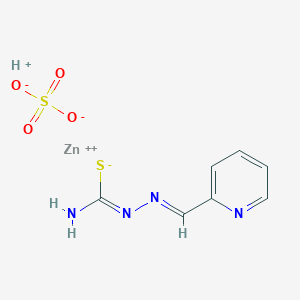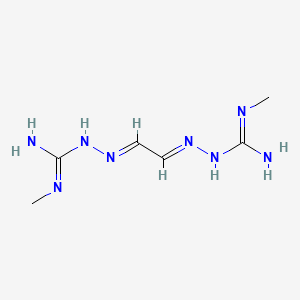
2,2'-(1,2-Ethanediylidene)bis(N-methylhydrazinecarboximidamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-N’,N’'-methylglyoxal bis(guanylhydrazone) is a synthetic compound known for its potent inhibitory effects on polyamine biosynthesis. It has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which allows it to interact with specific molecular targets, leading to a range of biological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-N’,N’'-methylglyoxal bis(guanylhydrazone) typically involves the reaction of methylglyoxal with guanylhydrazine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride hydrate. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of Di-N’,N’'-methylglyoxal bis(guanylhydrazone) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反応の分析
Types of Reactions
Di-N’,N’'-methylglyoxal bis(guanylhydrazone) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions involving Di-N’,N’'-methylglyoxal bis(guanylhydrazone) typically result in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of Di-N’,N’'-methylglyoxal bis(guanylhydrazone) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of Di-N’,N’'-methylglyoxal bis(guanylhydrazone) depend on the type of reaction. Oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups .
科学的研究の応用
Di-N’,N’'-methylglyoxal bis(guanylhydrazone) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: It is studied for its effects on polyamine metabolism and its potential as an inhibitor of specific enzymes.
Medicine: Di-N’,N’'-methylglyoxal bis(guanylhydrazone) has been investigated for its potential therapeutic applications, particularly in the treatment of myeloid and lymphoid disorders.
作用機序
The mechanism of action of Di-N’,N’'-methylglyoxal bis(guanylhydrazone) involves its interaction with specific molecular targets, particularly enzymes involved in polyamine biosynthesis. The compound inhibits the activity of S-adenosylmethionine decarboxylase, leading to a decrease in polyamine levels. This inhibition affects various cellular processes, including cell growth and differentiation .
類似化合物との比較
Di-N’,N’'-methylglyoxal bis(guanylhydrazone) is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:
Methylglyoxal bis(guanylhydrazone): A closely related compound with similar inhibitory effects on polyamine biosynthesis.
Aminoguanidine: Another compound that interacts with polyamine biosynthesis but with different molecular targets and effects.
Hydrazine derivatives: A class of compounds with varying effects on polyamine metabolism and other biological processes.
Di-N’,N’'-methylglyoxal bis(guanylhydrazone) stands out due to its specific inhibition of S-adenosylmethionine decarboxylase and its potent effects on polyamine levels .
特性
CAS番号 |
66002-86-6 |
|---|---|
分子式 |
C6H14N8 |
分子量 |
198.23 g/mol |
IUPAC名 |
2-methyl-1-[(E)-[(2E)-2-[(N'-methylcarbamimidoyl)hydrazinylidene]ethylidene]amino]guanidine |
InChI |
InChI=1S/C6H14N8/c1-9-5(7)13-11-3-4-12-14-6(8)10-2/h3-4H,1-2H3,(H3,7,9,13)(H3,8,10,14)/b11-3+,12-4+ |
InChIキー |
XVHFYXUZDNPTAB-HMMKTVFPSA-N |
SMILES |
CN=C(N)NN=CC=NNC(=NC)N |
異性体SMILES |
CN=C(N/N=C/C=N/NC(=NC)N)N |
正規SMILES |
CN=C(N)NN=CC=NNC(=NC)N |
同義語 |
di-N',N''-methylglyoxal bis(guanylhydrazone) di-N',N''-methylglyoxal bis(guanylhydrazone) dihydrochloride TGBG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


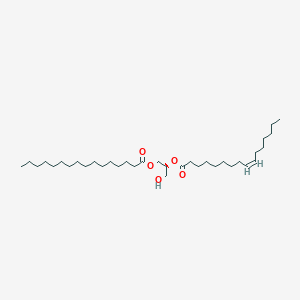
![[(2R)-2,3-di(hexadecanoyloxy)propyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1243032.png)
![N-{[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B1243035.png)
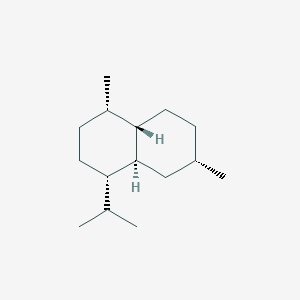
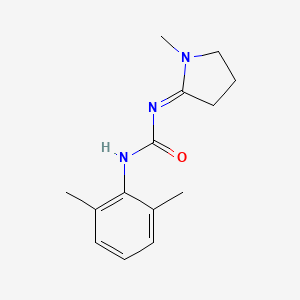
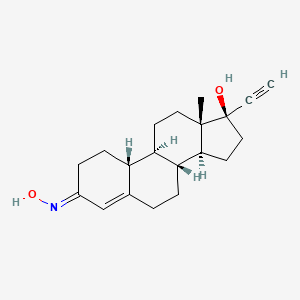
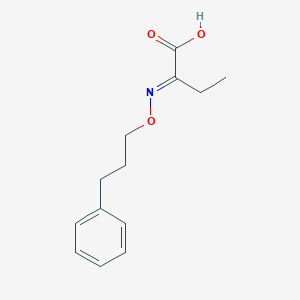

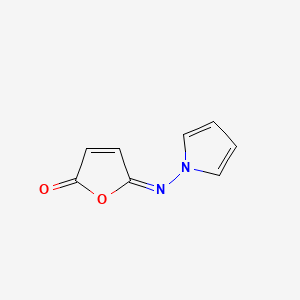
![(4R,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1243046.png)
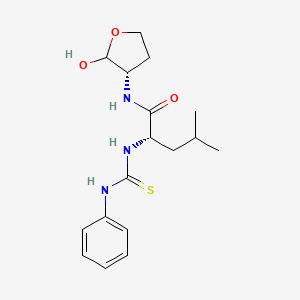
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-5-(1-methylthiomorpholin-1-ium-4-carbonyl)pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1243048.png)

